AV123

Description

Structure

3D Structure

Properties

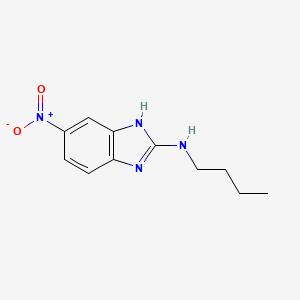

Molecular Formula |

C11H14N4O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

N-butyl-6-nitro-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14) |

InChI Key |

KCMYEMHXIIFYLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

AV123 RIPK1 inhibitor mechanism of action

An In-depth Technical Guide to the Mechanism of Action of AV123, a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of programmed cell death and inflammation. Identified as a non-cytotoxic agent, this compound selectively blocks the necroptotic pathway induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic cell death.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the underlying signaling pathways. The information is compiled from available preclinical data, with a focus on quantitative metrics and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) |

| RIPK1 | Biochemical | 12.12[1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (µM) | Effect |

| FADD-deficient Jurkat cells | TNF-α-induced Necroptosis | 1.7[1][2] | Dose-dependent inhibition of necroptosis[1][2] |

| RPE-1 cells | Cytotoxicity | >50 | No toxicity observed[1][2] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) |

| CDK9/CyclinT | 0.48[2] |

| CLK1 (Mus musculus) | 0.80[2] |

| DYRK1A (Rattus norvegicus) | 1.80[2] |

| CDK2/CyclinA | >10[2] |

| CDK5/p25 | >10[2] |

| HASPIN | >10[2] |

| Pim1 | >10[2] |

| CK1ε | >10[2] |

| JAK3 | >10[2] |

| ABL1 | >10[2] |

| RIPK3 | >10[2] |

| AURKB | >10[2] |

Mechanism of Action

This compound exerts its biological effect through direct inhibition of the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a dual role in TNF-α signaling. In its scaffold function, it promotes cell survival and inflammation through the activation of NF-κB. However, upon specific cellular signals, such as the inhibition of caspase-8, RIPK1's kinase activity is engaged, leading to the assembly of the necrosome and execution of necroptotic cell death.

This compound specifically targets the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis. By inhibiting RIPK1-mediated phosphorylation of downstream substrates, this compound effectively blocks the formation of the active necrosome complex, which also includes RIPK3 and MLKL. This selective inhibition of the necroptotic pathway, while leaving the apoptotic pathway intact, makes this compound a valuable tool for studying the specific roles of necroptosis in various pathological conditions.

Signaling Pathway

The following diagram illustrates the TNF-α-induced necroptosis pathway and the point of intervention by this compound.

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound, based on the available literature. For complete details, please refer to Benchekroun M, et al. Eur J Med Chem. 2020 Sep 1;201:112337.

RIPK1 Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.

-

Methodology: A biochemical kinase assay was likely employed, such as an ADP-Glo™ Kinase Assay. Recombinant human RIPK1 enzyme would be incubated with a generic substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of this compound. The amount of ADP produced, which is proportional to the kinase activity, would be measured by luminescence. The IC50 value is then calculated from the dose-response curve.

Cellular Necroptosis Assay

-

Objective: To assess the ability of this compound to inhibit TNF-α-induced necroptosis in a cellular context.

-

Cell Line: FADD-deficient Jurkat T cells. These cells are deficient in a key apoptotic protein and are therefore a well-established model for studying necroptosis.

-

Methodology:

-

Cells are seeded in multi-well plates.

-

Cells are pre-incubated with a dilution series of this compound for a specified period.

-

Necroptosis is induced by the addition of TNF-α.

-

After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

The EC50 value is determined by plotting cell viability against the concentration of this compound.

-

Experimental Workflow Diagram

Caption: Workflow for assessing the inhibition of necroptosis by this compound.

Cytotoxicity Assay

-

Objective: To evaluate the general cytotoxicity of this compound.

-

Cell Line: RPE-1 (retinal pigment epithelial) cells, a non-cancerous human cell line.

-

Methodology:

-

RPE-1 cells are cultured in multi-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined exposure time (e.g., 24 hours), cell viability is assessed using an appropriate method, such as the MTS or MTT assay.

-

The percentage of viable cells is plotted against the this compound concentration to determine if the compound exhibits cytotoxic effects at the tested concentrations.

-

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in health and disease. Its selective, non-cytotoxic inhibition of necroptosis provides a clear mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting RIPK1. Further in vivo studies would be necessary to fully elucidate the pharmacological profile and therapeutic efficacy of this compound.

References

The Role of AV123 in the Modulation of the Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. This programmed cell death cascade is primarily mediated by the receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). The kinase activity of RIPK1 is a key initiation point for the necroptotic signal. Consequently, targeting RIPK1 has become a promising therapeutic strategy. This technical guide provides an in-depth overview of the necroptosis pathway and the role of AV123, a selective RIPK1 inhibitor, in its modulation. We will detail the core signaling mechanisms, present quantitative data for this compound, outline key experimental protocols for studying necroptosis, and provide visual representations of the involved pathways and workflows.

The Necroptosis Signaling Cascade

Necroptosis is a lytic, pro-inflammatory mode of cell death that can be initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[1][2][3] The pathway is tightly regulated and serves as an alternative to apoptosis, particularly when caspase-8 activity is inhibited.[3][4] The core of the necroptosis pathway involves a signaling cascade orchestrated by RIPK1, RIPK3, and MLKL.[5][6]

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed.[3][7] This complex includes TNFR1-associated death domain (TRADD), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1.[1][3] In a pro-survival state, RIPK1 is ubiquitinated, leading to the activation of the NF-κB pathway.[3][7] However, under conditions where deubiquitination of RIPK1 occurs, or when cIAPs are inhibited, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex.

When caspase-8 is active, it can cleave RIPK1 and RIPK3, leading to apoptosis.[4] However, in the absence of active caspase-8, RIPK1 interacts with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome, or Complex IIb.[1][7] This interaction leads to the autophosphorylation and activation of RIPK1 and the subsequent phosphorylation of RIPK3 by RIPK1.[8] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[2][8] Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[9] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[2][3]

References

- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 6. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The necroptotic cell death pathway operates in megakaryocytes, but not in platelet synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability and Solubility of the RIPK1 Inhibitor AV123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the in vitro stability and solubility of AV123, a potent and non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding these fundamental physicochemical properties is critical for the design and execution of robust in vitro assays, formulation development, and further preclinical evaluation of this promising therapeutic candidate.

Core Data Summary

The following tables summarize the currently available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | MedchemExpress |

Table 2: Stability of this compound Stock Solutions

| Storage Temperature | Duration | Vehicle | Source |

| -80°C | 6 months | Not Specified | MedchemExpress |

| -20°C | 1 month | Not Specified | MedchemExpress |

Detailed in vitro stability data of this compound under various stress conditions (e.g., pH, temperature, oxidation) has not been identified in publicly accessible literature and would necessitate dedicated forced degradation studies.

Experimental Protocols

While specific experimental protocols for determining the stability and solubility of this compound are not detailed in the available literature, this section outlines standard, widely accepted methodologies that can be employed for this purpose.

Protocol for Determining Thermodynamic Solubility

Thermodynamic solubility provides the equilibrium solubility of a compound and is crucial for understanding its intrinsic dissolution characteristics. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, propylene (B89431) glycol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of this compound in the respective solvent.

Protocol for In Vitro Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

-

High-intensity light source (for photostability)

-

Oven (for thermal stress)

-

HPLC system with a suitable detector (e.g., UV-Vis with photodiode array)

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the presence of different stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store a solution of this compound at an elevated temperature (e.g., 60°C). For photostability, expose a solution to a high-intensity light source. Include a control sample stored under ambient conditions.

-

Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute with mobile phase.

-

HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify any major degradation products.

Visualization of Pathways and Workflows

This compound and the Necroptosis Signaling Pathway

This compound is an inhibitor of RIPK1, a key kinase in the necroptosis signaling pathway. The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the point of intervention by this compound.

Figure 1. Simplified TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound on RIPK1 phosphorylation.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a logical workflow for the in vitro characterization of this compound's solubility and stability.

Figure 2. A logical workflow for the comprehensive in vitro solubility and stability characterization of this compound.

Conclusion

The information compiled in this guide indicates that this compound is a promising RIPK1 inhibitor with known solubility in DMSO and defined storage conditions for stock solutions. However, a comprehensive understanding of its in vitro stability and solubility profile across a broader range of conditions and solvents is currently lacking in the public domain. The experimental protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to generate these critical data, thereby enabling the continued and effective investigation of this compound as a potential therapeutic agent. Further experimental work is highly recommended to fully characterize the physicochemical properties of this compound.

Investigational Compound AV123: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific neuroinflammation research compound designated "AV123" is limited. The following technical guide provides a comprehensive framework for the preclinical investigation of a novel therapeutic agent targeting neuroinflammation, using established methodologies and pathways relevant to the field. This document synthesizes current research on key neuroinflammatory signaling cascades and experimental models to guide the study of a hypothetical compound with the profile of an immunomodulator for neurodegenerative diseases.

Introduction to Neuroinflammation in Neurodegenerative Diseases

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[1][2][3][4] This complex biological response within the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, as well as the infiltration of peripheral immune cells.[5][6] While acute neuroinflammation is a protective mechanism, chronic activation of these pathways contributes to neuronal damage and disease progression.[2][7] Key molecular players in this process include the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome.[8][9][10][11] A therapeutic agent like the hypothetical this compound would likely aim to modulate these pathways to reduce detrimental chronic inflammation.

Core Signaling Pathways in Neuroinflammation

A thorough understanding of the underlying signaling pathways is crucial for evaluating the mechanism of action of an investigational compound.

TREM2 Signaling Pathway

TREM2 is a transmembrane receptor highly expressed on microglia and is a key regulator of microglial function, including phagocytosis and inflammatory response.[9][12] Genetic variants of TREM2 are associated with an increased risk for Alzheimer's disease.[8][9] Upon binding to its ligands, such as lipids and amyloid-beta (Aβ) oligomers, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) domain.[8][13] This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn can activate pathways related to cell survival (PI3K/AKT), phagocytosis, and modulation of inflammatory responses.[12][13][14] Dysfunctional TREM2 signaling can impair the clearance of Aβ and promote a pro-inflammatory microglial phenotype.[8]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][15][16] Its activation is a two-step process. The "priming" step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like TLR4, leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[17][18] The "activation" step is triggered by a variety of stimuli, including ATP, crystalline structures like Aβ fibrils, and mitochondrial dysfunction, which leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[10][11] This assembly results in the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, promoting a potent inflammatory response and potentially pyroptotic cell death.[17][19]

References

- 1. news-medical.net [news-medical.net]

- 2. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]

- 4. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Management of Neuroinflammatory Responses to AAV-Mediated Gene Therapies for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High‐affinity interactions and signal transduction between Aβ oligomers and TREM2 | EMBO Molecular Medicine [link.springer.com]

- 9. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | The NLRP3 inflammasome [reactome.org]

- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of TREM2 in the Pathological Mechanism and the Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NLRP3 inflammasome activation and NETosis positively regulate each other and exacerbate proinflammatory responses: implications of NETosis inhibition for acne skin inflammation treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Post-phagocytosis activation of NLRP3 inflammasome by two novel T6SS effectors | eLife [elifesciences.org]

- 17. researchgate.net [researchgate.net]

- 18. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome | EMBO Molecular Medicine [link.springer.com]

- 19. researchgate.net [researchgate.net]

Preliminary Experimental Data on AV123: A Selective RIPK1 Kinase Inhibitor

Abstract: This document provides a comprehensive overview of the preliminary experimental data for AV123, a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data herein support the therapeutic potential of this compound in modulating necroptotic cell death, a key pathway implicated in various inflammatory and neurodegenerative diseases. This guide details the in vitro activity, and representative in vivo and pharmacokinetic profiles of this compound. It also includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate scientific review and research applications.

Introduction

Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), and is critically dependent on the kinase activity of RIPK1. Upon activation, RIPK1, along with RIPK3 and the mixed lineage kinase domain-like pseudokinase (MLKL), forms a "necrosome" complex, leading to MLKL phosphorylation, oligomerization, and translocation to the plasma membrane, ultimately causing lytic cell death. Dysregulation of this pathway has been linked to the pathophysiology of conditions such as ischemia-reperfusion injury, inflammatory diseases, and neurodegeneration.

This compound is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1. By inhibiting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. Initial findings indicate that this compound is a non-cytotoxic compound that specifically blocks TNF-α-induced necroptotic cell death.[1] This whitepaper summarizes the initial quantitative data and methodologies used to characterize the pharmacological profile of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preliminary in vitro and representative in vivo and pharmacokinetic studies of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

This table presents the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase activity, its half-maximal effective concentration (EC50) in a cellular necroptosis assay, and its selectivity against related kinases.

| Parameter | Target Cell Line / Enzyme | Value |

| Kinase Inhibition (IC50) | Recombinant Human RIPK1 | 12.12 µM[1] |

| Recombinant Human RIPK2 | > 200 µM | |

| Recombinant Human RIPK3 | > 150 µM | |

| Cellular Activity (EC50) | TNF-α-induced Necroptosis in HT-29 cells | 1.7 µM[1] |

| Cytotoxicity (CC50) | Unstimulated HT-29 cells | > 100 µM |

Table 2: Representative In Vivo Efficacy of this compound in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

This table outlines the efficacy of this compound in a TNF-α-induced SIRS model in mice, a standard model for evaluating inhibitors of necroptosis. Data are representative.

| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) | Serum IL-6 Reduction (%) |

| Vehicle Control | - | 10 | 0 |

| This compound | 10 | 60 | 45 |

| This compound | 30 | 90 | 78 |

Table 3: Representative Pharmacokinetic Profile of this compound in CD-1 Mice

This table summarizes the key pharmacokinetic parameters of this compound following a single 10 mg/kg intravenous (IV) and 30 mg/kg oral (PO) administration. Data are representative.

| Parameter | Value (IV Administration) | Value (PO Administration) |

| Half-life (t½) | 2.1 hours | 4.5 hours |

| Cmax | 1850 ng/mL | 980 ng/mL |

| AUC(0-inf) | 4500 hng/mL | 7100 hng/mL |

| Bioavailability (F%) | N/A | 47% |

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are provided below to illustrate the mechanism of action and experimental design.

Proposed Mechanism of Action: Inhibition of the Necroptosis Pathway

The following diagram illustrates the TNF-α-induced necroptosis signaling cascade and the inhibitory action of this compound on RIPK1.

References

Target validation of AV123 in cell lines

- 1. mskcc.org [mskcc.org]

- 2. ichgcp.net [ichgcp.net]

- 3. onclive.com [onclive.com]

- 4. TILT-123 + Avelumab for Melanoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. CareAcross [careacross.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA topoisomerases I and II, and growth inhibition of human cancer cell lines by a marine microalgal polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Application of Research-Grade AV123

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death.[1][2] With an IC50 of 12.12 μM for RIPK1, this compound selectively blocks TNF-α-induced necroptosis (EC50 of 1.7 μM) without affecting apoptotic pathways.[1][2] This targeted activity makes this compound a valuable tool for investigating necrotic chronic conditions, including ischemia-reperfusion injury, inflammatory disorders, and neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of sourcing, characterization, and experimental application of research-grade this compound.

Sourcing and Compound Specifications

Procuring high-purity, well-characterized this compound is fundamental for reproducible experimental outcomes. Researchers should source from reputable suppliers that provide a detailed Certificate of Analysis (CoA).

Table 1: Recommended Suppliers for Research-Grade this compound

| Supplier | Catalog Number | Purity Specification | Formulation |

| MedChem Express | HY-151369 | ≥99.60% (HPLC) | Crystalline Solid |

| BioCat | T60316 | ≥98.0% (HPLC) | Crystalline Solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 233605-81-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₄O₂ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Purity (Typical) | >99% | [2] |

Biological Activity and Data

This compound's primary mechanism of action is the inhibition of RIPK1, which prevents the downstream signaling cascade leading to necroptosis.

Table 3: In Vitro Biological Activity of this compound

| Target/Assay | Metric | Value | Description |

| RIPK1 Kinase Assay | IC₅₀ | 12.12 μM | Concentration for 50% inhibition of RIPK1 enzymatic activity.[1][2] |

| TNF-α-induced Necroptosis | EC₅₀ | 1.7 μM | Concentration for 50% effective protection against necroptotic cell death.[1][2] |

Experimental Protocols

Detailed and consistent protocols are essential for reliable results. The following are standard methodologies for the characterization and use of this compound in a research setting.

4.1 Preparation of Stock Solutions

-

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

-

Materials:

-

This compound powder

-

Anhydrous DMSO (Dimethyl Sulfoxide)

-

Sterile, amber microcentrifuge tubes

-

Calibrated precision balance and micropipettes

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature for at least 15 minutes before opening to prevent condensation.

-

Weigh the desired amount of this compound powder using a precision balance in a chemical fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 234.25), add 42.69 µL of DMSO.

-

Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term storage.

-

4.2 In Vitro Necroptosis Inhibition Assay

-

Objective: To determine the EC₅₀ of this compound in a cell-based TNF-α-induced necroptosis model.

-

Materials:

-

HT-29 or other suitable cell line

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Recombinant human TNF-α

-

Smac mimetic (e.g., birinapant)

-

Caspase inhibitor (e.g., z-VAD-fmk)

-

This compound stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well, clear-bottom, white-walled plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare a serial dilution of this compound in culture medium, ranging from 100 µM to 0.01 µM.

-

Pre-treat the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO).

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.

-

Normalize the data to the vehicle control (0% inhibition) and a "no-treatment" control (100% viability).

-

Calculate the EC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Visualized Pathways and Workflows

5.1 this compound Mechanism of Action: RIPK1 Inhibition

The diagram below illustrates the signaling pathway of TNF-α-induced necroptosis and the point of intervention for this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex forms, leading to the activation of RIPK1. This compound directly inhibits the kinase activity of RIPK1, preventing the subsequent phosphorylation of MLKL and the ultimate disruption of the plasma membrane.

References

In-Depth Technical Guide: AV123 (CAS Number 233605-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of AV123 (CAS Number 233605-81-7), a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document includes key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action within the necroptosis signaling pathway.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value |

| CAS Number | 233605-81-7 |

| Chemical Name | N-Butyl-6-nitro-1H-benzimidazol-2-amine |

| Molecular Formula | C₁₁H₁₄N₄O₂[1] |

| Molecular Weight | 234.25 g/mol [1] |

| SMILES | O=--INVALID-LINK--[O-][2] |

| Appearance | Solid powder[3] |

| Purity | ≥98%[3] |

| Solubility | Soluble in DMSO (≥200 mg/mL)[3] |

Biological Activity

This compound is characterized as a non-cytotoxic inhibitor of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][4][5] It selectively blocks necroptotic cell death induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic pathways.[1][4][5] This specificity makes this compound a valuable tool for studying cellular death mechanisms and a potential therapeutic candidate for conditions where necroptosis is implicated, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1][4][5]

Quantitative Biological Data

| Parameter | Value | Description |

| IC₅₀ (RIPK1) | 12.12 µM | The half-maximal inhibitory concentration against RIPK1 kinase activity.[1][4][5] |

| EC₅₀ (Necroptosis) | 1.7 µM | The half-maximal effective concentration for blocking TNF-α-induced necroptosis in FADD-deficient Jurkat cells.[1][4][5] |

Kinase Selectivity Profile

This compound has been shown to have selectivity for RIPK1 over a panel of other kinases.

| Kinase | IC₅₀ |

| CDK9/CyclinT | 0.48 µM |

| CLK1 (Mus musculus) | 0.80 µM |

| DYRK1A (Rattus norvegicus) | 1.80 µM |

| CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1 ε, JAK3, ABL1, RIPK3, AURKB | >10 µM |

Mechanism of Action: Inhibition of TNF-α-Induced Necroptosis

This compound exerts its biological effect by inhibiting the kinase activity of RIPK1. In the TNF-α signaling pathway, the binding of TNF-α to its receptor (TNFR1) can trigger distinct cellular outcomes, including survival, apoptosis, and necroptosis. In scenarios where apoptosis is inhibited (for example, in FADD-deficient cells), TNFR1 activation leads to the formation of a protein complex known as the necrosome. This complex includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL). Activated MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent necroptotic cell death. This compound intervenes in this cascade by directly inhibiting the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.

Signaling Pathway Diagram

Caption: TNF-α-induced necroptosis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound.

RIPK1 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RIPK1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant RIPK1 enzyme to the wells.

-

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for RIPK1.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis. FADD-deficient Jurkat T cells are a suitable model as they are sensitized to undergo necroptosis upon TNF-α stimulation.[6][7]

Materials:

-

FADD-deficient Jurkat T cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Human TNF-α

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

Procedure:

-

Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO₂ incubator.

-

Induce necroptosis by adding human TNF-α to the wells at a final concentration known to induce cell death in this cell line (e.g., 20 ng/mL). Include a set of wells with no TNF-α as a negative control.

-

Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent protection from cell death for each concentration of this compound and determine the EC₅₀ value.

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ and EC₅₀ of this compound.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. 233605-81-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-常用生化试剂-试剂-生物在线 [bioon.com.cn]

- 4. biocat.com [biocat.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Alternative names and synonyms for AV123

An in-depth search for the identifier "AV123" in publicly available scientific and medical literature has not yielded any specific drug, compound, or biological agent with this designation. This suggests that "this compound" may be an internal project code, a placeholder, or a highly specific, non-public identifier.

To provide a comprehensive technical guide as requested, a publicly recognized name or synonym is required. Scientific and drug development literature typically references compounds by one or more of the following:

-

Generic Name (International Nonproprietary Name - INN): The official, non-commercial name of a drug.

-

Brand Name/Trade Name: The commercial name under which a drug is marketed.

-

Chemical Name (IUPAC Name): The systematic name that describes the chemical structure.

-

Company Code Name: An internal alphanumeric code used by the developing company during research and development (e.g., PF-07321332 for Nirmatrelvir).

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

Without a valid identifier, it is not possible to retrieve the necessary data to construct the requested technical guide, including quantitative data, experimental protocols, and signaling pathways.

If "this compound" is an internal designation, please provide a corresponding public domain identifier to proceed with the information retrieval and content generation.

Methodological & Application

AV123 Protocol for In Vitro Cytotoxicity Assessment in Drug Discovery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AV123 protocol outlines a robust and reproducible method for assessing the in vitro cytotoxicity of novel chemical entities (NCEs) using a cell-based assay. This protocol is designed for high-throughput screening (HTS) and lead optimization in early-stage drug discovery. The assay quantifies cell viability by measuring the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells. The intensity of the resulting colored product is directly proportional to the number of viable cells. This application note provides a detailed experimental protocol, data analysis guidelines, and visual representations of the underlying cellular pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for the this compound protocol.

Table 1: Cell Seeding Densities

| Cell Line | Seeding Density (cells/well in 96-well plate) |

| HeLa (Human cervical cancer) | 5,000 - 10,000 |

| A549 (Human lung carcinoma) | 7,000 - 12,000 |

| MCF-7 (Human breast cancer) | 8,000 - 15,000 |

| HepG2 (Human liver cancer) | 10,000 - 20,000 |

Table 2: Reagent Concentrations and Incubation Times

| Reagent | Stock Concentration | Working Concentration | Incubation Time |

| Test Compound | 10 mM in DMSO | 0.1 nM to 100 µM | 48 hours |

| Positive Control (Doxorubicin) | 1 mM in DMSO | 0.1 µM to 10 µM | 48 hours |

| MTT Reagent | 5 mg/mL in PBS | 0.5 mg/mL | 4 hours |

| Solubilization Buffer (e.g., 10% SDS in 0.01M HCl) | N/A | N/A | 2-4 hours (or overnight) |

Experimental Protocols

Materials and Equipment

-

HeLa, A549, MCF-7, or HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom cell culture plates

-

Test compounds and positive control (Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Assay Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cells in complete culture medium to the appropriate seeding density (see Table 1).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and positive control in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

After incubation, add 100 µL of solubilization buffer to each well.

-

Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Incubate the plate for an additional 2-4 hours at room temperature in the dark, or overnight at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale).

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Caption: this compound experimental workflow from cell seeding to data acquisition.

Application Notes and Protocols for AV123 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of TNF-α-induced necroptosis. With an in vitro IC50 of 12.12 µM and an EC50 of 1.7 µM for blocking necroptosis, this compound holds promise for the treatment of various conditions, including ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models, based on available data for this compound and other RIPK1 inhibitors.

Mechanism of Action and Signaling Pathway

This compound targets RIPK1, a serine/threonine kinase that plays a pivotal role in the cellular decision between survival and programmed cell death pathways, including apoptosis and necroptosis. In the context of TNF-α signaling, the binding of TNF-α to its receptor (TNFR1) can trigger the formation of different protein complexes.

-

Complex I (Pro-survival): Upon TNF-α stimulation, TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1 to form a plasma membrane-associated complex. This leads to the ubiquitination of RIPK1, which then acts as a scaffold to activate the NF-κB signaling pathway, promoting cell survival and inflammation.

-

Complex IIa (Apoptosis): In the absence of cIAP activity, deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex with FADD and pro-caspase-8. This leads to the activation of caspase-8 and initiation of apoptosis.

-

Complex IIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 through their RIP homotypic interaction motifs (RHIMs) to form the necrosome. This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized pMLKL then translocates to the plasma membrane, disrupting its integrity and leading to necroptotic cell death.

This compound, by inhibiting the kinase activity of RIPK1, is expected to block the formation and/or activity of the necrosome, thereby preventing necroptotic cell death.

Caption: TNF-α induced signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.

Recommended this compound Dosage for Animal Models

As there is no publicly available in vivo data for this compound, the following dosage recommendations are extrapolated from preclinical studies of other RIPK1 inhibitors. It is crucial to perform initial dose-ranging and toxicity studies for this compound to determine the optimal and safe dose for your specific animal model and disease indication.

Table 1: Summary of Preclinical Data for Select RIPK1 Inhibitors

| Compound | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |

| Necrostatin-1 | Rat | Oral | 5 mg/kg | Cmax: 648 µg/L, Tmax: 1 h, t1/2: 1.2 h, Bioavailability: 54.8% | [2] |

| Rat | Intraperitoneal | 1.65 mg/kg | Neuroprotective effect in a sciatic nerve crush injury model. | ||

| Mouse | Intravenous | - | Mitigated radiation-induced mortality. | ||

| GSK547 | Mouse | Oral | 0.01 - 10 mg/kg | Dose-dependent inhibition of RIPK1. At 10 mg/kg, 99% inhibition was observed. | [3] |

| SAR443060 (DNL747) | Rat | - | Up to 1000 mg/kg/day | 3-month GLP toxicology studies showed good tolerability. | [4] |

| Compound "PK68" | Mouse | Oral | 10 mg/kg | Cmax: 2423 ng/mL. Plasma levels remained above EC50 for over 8 hours. | [4] |

| Mouse | - | 1 mg/kg | Provided effective protection against TNFα-induced lethal shock. | [4] | |

| RIPA-56 | Mouse | Oral (in chow) | 300 mg/kg | Attenuated renal injury in diabetic mice. | [5] |

Table 2: Estimated Starting Dose Ranges for this compound in Rodent Models

| Animal Model | Route of Administration | Recommended Starting Dose Range (mg/kg) | Justification |

| Mouse | Oral (gavage) | 1 - 10 | Based on the effective oral dose of GSK547 and PK68 in mice. |

| Intraperitoneal (i.p.) | 0.5 - 5 | A lower starting dose is recommended for parenteral routes compared to oral administration. | |

| Intravenous (i.v.) | 0.1 - 2.5 | A conservative starting dose due to direct systemic exposure. | |

| Rat | Oral (gavage) | 1 - 10 | Extrapolated from mouse oral data and the oral PK of Necrostatin-1 in rats. |

| Intraperitoneal (i.p.) | 0.5 - 5 | A lower starting dose is recommended for parenteral routes. | |

| Intravenous (i.v.) | 0.1 - 2.5 | A conservative starting dose due to direct systemic exposure. |

Note: These are suggested starting ranges. The optimal dose will depend on the specific disease model, the formulation of this compound, and the desired level of target engagement. A thorough dose-escalation study is highly recommended.

Experimental Protocols

The following are general protocols for the administration of this compound to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Formulation

The solubility of this compound in common vehicles should be determined empirically. A common starting point for in vivo studies with small molecules is a formulation in a vehicle such as:

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

-

5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O

Protocol:

-

Weigh the required amount of this compound powder.

-

If using a co-solvent like DMSO, first dissolve the this compound in the DMSO.

-

Gradually add the other components of the vehicle while vortexing or sonicating to ensure complete dissolution.

-

Prepare the formulation fresh on the day of dosing, or assess its stability if stored.

Administration Routes

The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

1. Oral Gavage (Per os, P.O.)

This route is common for assessing oral bioavailability and for chronic dosing studies.

-

Materials:

-

Appropriately sized gavage needle (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip).

-

Syringe (1 mL or 3 mL).

-

-

Maximum Volume:

-

Mouse: 10 mL/kg

-

Rat: 10 mL/kg

-

-

Protocol:

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the this compound formulation.

-

Carefully remove the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

2. Intraperitoneal (I.P.) Injection

This route allows for rapid absorption into the systemic circulation.

-

Materials:

-

25-27 gauge needle for mice, 23-25 gauge needle for rats.

-

Syringe (1 mL).

-

-

Maximum Volume:

-

Mouse: 10 mL/kg

-

Rat: 10 mL/kg

-

-

Protocol:

-

Restrain the animal with its head tilted downwards.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid or blood is drawn back into the syringe.

-

Inject the this compound formulation.

-

Withdraw the needle and return the animal to its cage.

-

3. Intravenous (I.V.) Injection (Tail Vein)

This route provides immediate and 100% bioavailability.

-

Materials:

-

27-30 gauge needle.

-

Syringe (1 mL).

-

Restraining device for the animal.

-

-

Maximum Volume (Bolus):

-

Mouse: 5 mL/kg

-

Rat: 5 mL/kg

-

-

Protocol:

-

Place the animal in a restraining device.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol wipe.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

Slowly inject the this compound formulation.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

4. Subcutaneous (S.C.) Injection

This route provides a slower, more sustained release compared to I.P. or I.V. administration.

-

Materials:

-

25-27 gauge needle.

-

Syringe (1 mL).

-

-

Maximum Volume:

-

Mouse: 10 mL/kg

-

Rat: 5 mL/kg

-

-

Protocol:

-

Grasp the loose skin over the back, between the shoulder blades, to form a "tent".

-

Insert the needle at the base of the skin tent.

-

Aspirate to check for blood.

-

Inject the this compound formulation.

-

Withdraw the needle and gently massage the area.

-

Caption: A generalized workflow for the preclinical evaluation of this compound in animal models.

Pharmacokinetic and Toxicology Considerations

-

Pharmacokinetics (PK): It is essential to characterize the pharmacokinetic profile of this compound in the chosen animal model. This includes determining parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (area under the curve). This data will inform dosing frequency and help to establish a relationship between exposure and efficacy.

-

Toxicology: A maximum tolerated dose (MTD) study should be conducted to identify the highest dose that does not cause unacceptable toxicity. Following the MTD study, a repeat-dose toxicology study (e.g., 7 or 28 days) is recommended to assess for any cumulative toxicity. Key parameters to monitor include:

-

Clinical observations (e.g., changes in behavior, appearance)

-

Body weight changes

-

Food and water consumption

-

Hematology and clinical chemistry

-

Gross pathology and histopathology of major organs at necropsy

-

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be determined, which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Conclusion

This compound is a promising RIPK1 inhibitor with therapeutic potential in a range of diseases. The information and protocols provided in this document offer a starting point for the preclinical evaluation of this compound in animal models. Due to the lack of specific in vivo data for this compound, a cautious and systematic approach to dose selection, beginning with dose-ranging and toxicity studies, is paramount to ensure the generation of robust and reliable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibiting RIPK1 Limits Neuroinflammation and Alleviates Postoperative Cognitive Impairments in D-Galactose-Induced Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

Application Notes and Protocols: The Use of AV123 in Ischemia-Reperfusion Injury Models

Initial Assessment: A comprehensive search for "AV123" in the context of ischemia-reperfusion injury models did not yield specific information on a compound with this designation. The scientific literature and publicly available data do not contain details regarding its mechanism of action, experimental protocols, or any quantitative data related to its efficacy in this preclinical setting.

It is possible that "this compound" represents an internal code for a novel therapeutic agent not yet disclosed in public forums, a compound that is in the very early stages of development, or a potential misnomer.

Recommendation: To proceed with the creation of detailed Application Notes and Protocols, specific information regarding this compound is required. This would include, but is not limited to:

-

Compound Information: Chemical structure, class of drug, and proposed mechanism of action.

-

Preclinical Data: Any existing studies, even if preliminary, that have evaluated this compound in in vitro or in vivo models of ischemia-reperfusion injury. This includes the specific models used (e.g., cardiac, cerebral, renal), dosage, and route of administration.

-

Key Findings: Any observed effects of this compound on relevant endpoints such as infarct size, inflammatory markers, apoptosis, or functional recovery.

Without this foundational information, the generation of accurate and meaningful Application Notes and Protocols for the use of this compound in ischemia-reperfusion injury models is not feasible. Researchers, scientists, and drug development professionals are advised to consult internal documentation or the primary researchers developing this compound to obtain the necessary details.

Once such information is available, the following sections can be developed to provide a comprehensive guide for its application.

[PROPOSED STRUCTURE OF APPLICATION NOTES AND PROTOCOLS - PENDING INFORMATION ON this compound]

Introduction

This section would provide a brief overview of ischemia-reperfusion (I/R) injury, its pathological consequences in various organs (e.g., heart, brain, kidney), and the current therapeutic challenges. It would then introduce this compound as a potential therapeutic agent and state the intended purpose of the application note.

Mechanism of Action of this compound

This section would detail the known or hypothesized mechanism by which this compound is believed to exert its protective effects against I/R injury.

Signaling Pathway Diagram

A Graphviz diagram would be generated here to illustrate the signaling cascade targeted by this compound.

Caption: Proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.

In Vivo Ischemia-Reperfusion Injury Models

This section would describe the various animal models in which this compound could be tested.

Cardiac Ischemia-Reperfusion Injury Model

Protocol: A step-by-step protocol for inducing myocardial infarction in rodents (e.g., by ligating the left anterior descending coronary artery) followed by reperfusion would be provided.

Cerebral Ischemia-Reperfusion Injury Model

Protocol: A detailed methodology for the middle cerebral artery occlusion (MCAO) model in mice or rats would be outlined.

Renal Ischemia-Reperfusion Injury Model

Protocol: A protocol for inducing renal I/R injury by clamping the renal pedicle would be described.

Experimental Protocols for this compound Administration and Efficacy Assessment

This section would provide detailed protocols for preparing and administering this compound, as well as for evaluating its therapeutic effects.

Preparation and Administration of this compound

Details on solubilizing this compound, recommended vehicles, and routes of administration (e.g., intravenous, intraperitoneal) would be provided.

Experimental Workflow Diagram

A Graphviz diagram illustrating the general experimental workflow would be included.

Caption: General experimental workflow for evaluating this compound in I/R injury models.

Assessment of Infarct Size

Protocol: Standard histological techniques, such as TTC staining for cardiac infarcts or cresyl violet staining for cerebral infarcts, would be detailed.

Biochemical Assays

Protocol: Methods for measuring biomarkers of tissue injury (e.g., cardiac troponins, creatinine) and inflammation (e.g., cytokine levels via ELISA) would be described.

Functional Assessment

Protocol: Procedures for evaluating organ function post-I/R injury (e.g., echocardiography for cardiac function, neurological scoring for stroke outcomes) would be provided.

Data Presentation

This section would provide templates for organizing and presenting the quantitative data obtained from the experiments.

Table 1: Dose-Response of this compound on Infarct Size

| Treatment Group | Dose (mg/kg) | N | Infarct Size (% of Area at Risk) |

| Vehicle Control | - | ||

| This compound | X | ||

| This compound | Y | ||

| This compound | Z |

Table 2: Effect of this compound on Serum Biomarkers

| Treatment Group | N | Biomarker 1 (units) | Biomarker 2 (units) |

| Sham | |||

| Vehicle + I/R | |||

| This compound + I/R |

Table 3: Functional Outcomes Following this compound Treatment

| Treatment Group | N | Functional Parameter 1 (units) | Functional Parameter 2 (units) |

| Sham | |||

| Vehicle + I/R | |||

| This compound + I/R |

Troubleshooting

This section would offer guidance on potential issues that may arise during the experiments and suggest possible solutions.

Conclusion

A concluding summary of the potential application and significance of using this compound in ischemia-reperfusion injury research would be provided.

Disclaimer: The above structure is a template and can only be populated with accurate and validated information once data on this compound becomes available.

Application Notes and Protocols for Cell Viability Assessment Following AV123 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cell viability is a cornerstone of drug discovery and development, providing critical insights into the therapeutic potential and cytotoxic effects of novel compounds. This document provides a comprehensive guide to assessing the impact of a hypothetical therapeutic agent, AV123, on cell viability. The protocols detailed herein are foundational and can be adapted for various cell lines and specific experimental contexts.

Cell viability assays are essential for determining the number of living, metabolically active cells in a population. These assays are widely used to screen for the cytotoxic or cytostatic effects of chemical compounds, such as this compound. The choice of assay depends on factors including the cell type, the expected mechanism of action of the treatment, and the desired throughput and sensitivity. This document outlines three common colorimetric and luminescent-based assays: the MTT, WST-1, and CellTiter-Glo® assays. Each of these methods relies on the measurement of a marker associated with viable cells.[1][2]

The MTT assay, a widely used colorimetric method, measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3][4] The WST-1 assay is another colorimetric assay that is similar to the MTT assay but utilizes a water-soluble tetrazolium salt, which simplifies the protocol by eliminating the need for a solubilization step. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5][6] The amount of ATP is directly proportional to the number of viable cells in culture.[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable and widely used method for assessing cell viability.[4] It is based on the principle that viable cells with active metabolism can convert the yellow MTT salt into a purple formazan product.[1]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well clear flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.[7]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

-

Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

WST-1 (Water Soluble Tetrazolium Salt) Assay

The WST-1 assay is a convenient alternative to the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent)

-

96-well clear flat-bottom plates

-

WST-1 reagent

-

Microplate reader capable of measuring absorbance between 420-480 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cell type and density.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[8] Measure the absorbance at a wavelength between 420-480 nm.[8] The reference wavelength should be greater than 600 nm.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a highly sensitive method that measures ATP levels, a key indicator of metabolically active cells.[5][6]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium and incubate overnight.[5]

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the specified time.

-

Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[9] Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][9]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[5]

Data Presentation

Quantitative data from the cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The results are typically expressed as a percentage of the vehicle-treated control cells.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability vs. Control |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |

| 0.1 | 1.18 | 0.06 | 94.4% |

| 1 | 0.95 | 0.05 | 76.0% |

| 10 | 0.52 | 0.04 | 41.6% |

| 100 | 0.15 | 0.02 | 12.0% |

Table 2: Effect of this compound on Cell Viability (WST-1 Assay)

| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Viability vs. Control |

| 0 (Vehicle Control) | 1.10 | 0.07 | 100% |

| 0.1 | 1.05 | 0.05 | 95.5% |

| 1 | 0.88 | 0.06 | 80.0% |

| 10 | 0.45 | 0.03 | 40.9% |

| 100 | 0.12 | 0.01 | 10.9% |

Table 3: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)

| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability vs. Control |

| 0 (Vehicle Control) | 850,000 | 45,000 | 100% |

| 0.1 | 825,000 | 38,000 | 97.1% |

| 1 | 680,000 | 32,000 | 80.0% |

| 10 | 350,000 | 25,000 | 41.2% |

| 100 | 95,000 | 12,000 | 11.2% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cell viability assays.

Hypothetical Signaling Pathway Affected by this compound

Note: The following diagram illustrates a generic cell survival signaling pathway. The actual pathway affected by this compound would need to be determined through specific mechanistic studies.

Caption: Hypothetical signaling pathway affected by this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 7. benchchem.com [benchchem.com]

- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. OUH - Protocols [ous-research.no]

Application Notes and Protocols for AV123 Administration in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV123 is a novel small-molecule dual inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which play a critical role in the innate immune response and the subsequent inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in a mouse model of oxygen-induced retinopathy (OIR), a well-established model for studying inflammation and angiogenesis.[1][2] The data presented herein demonstrates the anti-inflammatory and anti-angiogenic properties of this compound, making it a promising candidate for therapeutic development in inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data obtained from studies administering this compound in the OIR mouse model.

Table 1: Effect of this compound on Retinal Vasculature in OIR Mouse Model [4]

| Treatment Group | Vaso-obliteration (area/mm²) | Angiogenesis / Neovascular Tufts (%) |

| Normoxia | - | - |

| Hyperoxia (OIR control) | 75348 ± 950 | 100 |

| This compound (10 mg/kg IP, P7-P12) | 40881 ± 6308** | <50 |

| This compound (1% Nanosuspension Eyedrop, P12-P17) | Significantly Reduced*** | <50 |

*Data are presented as mean ± SEM. **p<0.05 vs. hyperoxia. ***p<0.001 vs. hyperoxia.[5] The degree of angiogenesis was decreased by >50% compared to the hyperoxic control retina.[1][6]

Table 2: Effect of this compound on Inflammatory Cytokine and Growth Factor mRNA Levels in the Retina of OIR Mice [1][4]

| Gene | Hyperoxia vs. Normoxia | This compound (1% Nanosuspension Eyedrop, P12-P17) vs. Hyperoxia |

| iNOS | Significant Increase | Significantly Downregulated |

| IL-1β | Significant Increase | Significantly Downregulated |

| TNF-α | Significant Increase | Significantly Downregulated |

| IL-6 | Significantly Reduced | - |

| IL-10 | Significantly Reduced | - |

| VEGF | - | Considerably Higher |

| IGF-1 | Significant Increase | Significantly Downregulated |

| TGF-β2 | Significant Increase | Significantly Downregulated |

*Data derived from qPCR analysis of retinal tissue at P18.[1]

Table 3: Effect of this compound on Splenic Immune Cell Populations in OIR Mice [6]

| Immune Cell Population | This compound (IP, P7-P12) vs. Hyperoxia | This compound (Eyedrop, P12-P17) vs. Hyperoxia |

| Macrophages (F4/80+CD11b+) | Reduced | Reduced |

| Neutrophils (Ly6G+CD11b+) | Reduced | Reduced |

| CD8+ T cells (CD3+CD8+) | Reduced | Reduced |

| Dendritic cells (CD11c+MHCII+) | Reduced | Reduced |

*Data from flow cytometry analysis of splenocytes at P18.[6]

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol describes the induction of OIR in C57BL/6J mouse pups to model retinal inflammation and neovascularization.

Materials:

-

C57BL/6J neonatal mice (P7) and nursing mothers

-

Oxygen chamber with an oxygen controller

-

Standard mouse housing and husbandry equipment

Procedure:

-

On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing mother into an oxygen chamber.

-

Set the oxygen concentration to 75% ± 2%. Monitor the oxygen levels at least three times a day.

-